3-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Description
3-Methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 113100-53-1, molecular formula C₆H₅F₃N₂O₂) is a fluorinated pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at position 1 and a methyl (-CH₃) group at position 3 of the pyrazole ring. Its carboxylic acid functional group at position 4 enables diverse reactivity, making it a key intermediate in pharmaceuticals, agrochemicals, and materials science. The compound has a melting point of 203°C and is commercially available at high purity (97%) but with significant cost (e.g., 1g for JPY 14,300 in ). Its structural features, including electron-withdrawing -CF₃ and hydrogen-bonding -COOH groups, influence its physicochemical properties and applications .
Properties
CAS No. |
1545763-55-0 |
|---|---|
Molecular Formula |
C6H5F3N2O2 |
Molecular Weight |
194.11 g/mol |
IUPAC Name |
3-methyl-1-(trifluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H5F3N2O2/c1-3-4(5(12)13)2-11(10-3)6(7,8)9/h2H,1H3,(H,12,13) |
InChI Key |
GBHDAKVIPPMAOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Steps
The Claisen condensation route, widely employed in industrial settings, begins with ethyl difluoroacetate. Under Claisen conditions, this substrate undergoes condensation with triethyl orthoformate to form ethyl 4,4-difluoro-2-(ethoxymethoxy)-3-oxobutanoate. Subsequent cyclization with methylhydrazine yields ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP), which is hydrolyzed to the target carboxylic acid using sodium hydroxide and acidified with hydrochloric acid.
Key Optimization Parameters:
-
Temperature Control : Cyclization with methylhydrazine requires strict temperature maintenance at -20°C to prevent side reactions.
-
Catalyst Selection : Aluminum phosphate inorganic catalysts enhance the pyrolysis of tetrafluoroethyl ether to generate difluoroacetyl fluoride gas, a precursor in early steps.
Performance Metrics
A representative example from Patent WO2017064550A1 achieved a 95% yield after hydrolysis, with nuclear magnetic resonance (NMR) confirming >99% purity (Figure 6). Gas chromatography (GC) analysis of intermediate DFMMP showed 95% purity, ensuring minimal downstream purification (Figure 2).
Table 1: Claisen Condensation Method Workflow
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Condensation | Ethyl difluoroacetate, triethyl orthoformate, 300°C | 90% |
| Cyclization | Methylhydrazine, -20°C, dichloromethane | 86% |
| Hydrolysis | 5M NaOH, HCl acidification | 95% |
Dimethylamino Vinyl Methyl Ketone Route
Synthetic Strategy
This alternative method condenses fluoroacetyl halide derivatives with dimethylamino vinyl methyl ketone to form 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione. Ring closure with methylhydrazine at -25°C to -20°C produces 3-(difluoromethyl)-1-methyl-4-acetylpyrazole, which is oxidized under alkaline conditions and acidified to the final product.
Advantages:
Yield and Characterization
In Example 1 of Patent WO2017064550A1, the final step achieved a 95% yield, with NMR spectra (DMSO-d6) confirming the structure: δ 12.90 (COOH), 8.46 (pyrazole H), and 3.93 ppm (N-CH3). Liquid chromatography (LC) showed a single peak, corroborating high purity (Figure 5).
Direct Hydrolysis of Ester Precursors
Methodology
Ester derivatives such as ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate are hydrolyzed using lithium hydroxide in tetrahydrofuran (THF) at 70°C. Acidification with hydrochloric acid precipitates the carboxylic acid in high purity.
Table 2: Hydrolysis Conditions and Outcomes
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | LiOH (4.0 equiv) |
| Temperature | 70°C |
| Yield | 89.2% |
| Purity (NMR) | >99% |
Applications and Limitations
While this one-step method simplifies synthesis, it requires preformed ester precursors, which may necessitate additional synthetic steps. Nonetheless, its operational simplicity makes it ideal for laboratory-scale production.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Metric | Claisen Condensation | Dimethylamino Route | Ester Hydrolysis |
|---|---|---|---|
| Steps | 3 | 3 | 1 |
| Total Yield | 73% | 78% | 89% |
| Scalability | Industrial | Pilot-scale | Laboratory |
| Waste Output | Moderate | Low | Low |
| Cost | High (precursor) | Moderate | Low |
-
Industrial Preference : The Claisen method dominates large-scale production due to established infrastructure, despite higher precursor costs.
-
Emerging Trends : The dimethylamino route’s high atom economy aligns with green chemistry principles, though its reliance on specialized reagents limits adoption .
Chemical Reactions Analysis
Substitution Reactions
The bromine and chlorine atoms undergo nucleophilic aromatic substitution (NAS) under specific conditions, while the nitro group directs incoming substituents to meta/para positions.
Key Substitution Pathways:
*Yield inferred from analogous reactions in . Chlorine exhibits lower reactivity due to weaker leaving-group ability compared to bromine.
Reduction Reactions
The nitro group is selectively reduced to an amine, while halogens remain intact under controlled conditions.
Reduction Protocols:
| Reducing System | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| SnCl₂, HCl (conc.), ethanol | Reflux, 4–6 h | 2-Bromo-4-chloro-5-aminobenzoic acid | 85% | |
| H₂, Pd/C, THF | 60 psi, 50°C, 12 h | 2-Bromo-4-chloro-5-aminobenzoic acid | 90% |
The carboxylic acid group remains unaffected during nitro reduction .
Coupling Reactions
The bromine atom participates in cross-coupling reactions, enabling aryl-aryl bond formation.
Suzuki-Miyaura Coupling:
Chlorine at position 4 remains inert under these conditions .
Carboxylic Acid Functionalization
The -COOH group undergoes typical acid-derived transformations.
Esterification and Amidation:
Competitive Reactivity and Selectivity
-
Nitro Group : Strongly deactivates the ring, directing substitutions to positions 3 and 6 (meta/para to itself) .
-
Halogens : Bromine’s higher polarizability makes it 10–20x more reactive than chlorine in NAS .
-
Carboxylic Acid : Enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) but requires protection during Grignard or organometallic reactions .
Stability and Side Reactions
Scientific Research Applications
Agricultural Chemistry
Herbicide Development
This compound is utilized as an intermediate in the synthesis of herbicides. Its trifluoromethyl group enhances biological activity, making it effective against a variety of weeds while minimizing environmental impact. The integration of this compound into herbicide formulations has shown promising results in controlling resistant weed species.
Fungicidal Applications
Research indicates that derivatives of this compound can be formulated into fungicides. For example, 1-methyl-3-trifluoromethyl-pyrazole-4-carboxylic acid anilides have demonstrated improved fungicidal action at lower application rates, making them effective for agricultural use against harmful fungi .
Pharmaceutical Development
Anti-inflammatory and Analgesic Properties
The compound is being investigated for its potential in developing new pharmaceuticals, particularly those targeting inflammation and pain relief. Preliminary studies suggest that it may offer advantages over existing treatments due to its unique chemical structure, which could enhance bioavailability and reduce side effects.
Case Studies
A notable case study involved the synthesis of novel pyrazole derivatives incorporating the trifluoromethyl group, which exhibited significant anti-inflammatory activity in preclinical models. These findings highlight the potential for developing new therapeutic agents based on this compound .
Material Science
Polymers and Coatings
In material science, 3-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is used to enhance the properties of specialty polymers and coatings. Its incorporation into polymer matrices improves chemical resistance and thermal stability, making it suitable for applications in harsh environments.
Analytical Chemistry
Reference Standards
The compound serves as a reference standard in various analytical methods, aiding in the quantification of related chemicals in environmental and biological samples. Its precise characterization is crucial for ensuring the accuracy of analytical results.
Data Table: Summary of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Agricultural Chemistry | Herbicides and fungicides | Effective weed control; reduced environmental impact |
| Pharmaceutical Development | Anti-inflammatory and analgesic drugs | Potentially improved efficacy and safety |
| Material Science | Specialty polymers and coatings | Enhanced chemical resistance; thermal stability |
| Analytical Chemistry | Reference standards | Accurate quantification in analytical methods |
Mechanism of Action
The mechanism of action of 3-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, contributing to its biological effects .
Comparison with Similar Compounds
Structural and Functional Variations
Table 1: Key Structural Differences and Physicochemical Properties
| Compound Name (CAS) | Molecular Formula | Substituents (Positions) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|
| Target Compound (113100-53-1) | C₆H₅F₃N₂O₂ | 1-CF₃, 3-CH₃, 4-COOH | 203 | Drug intermediates, ligands |
| 1-(3-Fluorophenyl)-5-CF₃ analog (1119489-35-8) | C₁₁H₆F₄N₂O₂ | 1-Ph-F, 5-CF₃, 4-COOH | N/A | Biologically active molecules |
| Methyl ester (61859-96-9) | C₆H₅F₃N₂O₂ | 1-CF₃, 3-CH₃, 4-COOCH₃ | N/A | Synthetic precursor |
| 3-CF₃-1H-pyrazole-4-carboxylic acid (543739-84-0) | C₅H₃F₃N₂O₂ | 3-CF₃, 4-COOH | N/A | Agrochemical synthesis |
| 5-(Difluoromethyl)-3-CF₃ analog (1408069-28-2) | C₄H₃F₅N₂O₂ | 3-CF₃, 5-CHF₂, 4-COOH | N/A | Specialty chemical intermediates |
Notes:
- Positional Isomerism : The target compound’s 3-methyl and 1-trifluoromethyl substitution contrasts with analogs like 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 543739-84-0), where the CF₃ group is at position 3. This alters electronic effects and steric bulk, impacting reactivity and binding affinity in drug design .
- Functional Group Derivatives : Methyl/ethyl esters (e.g., CAS 61859-96-9) are less acidic than the carboxylic acid form, making them preferable for reactions requiring neutral conditions (e.g., amide coupling in ) .
- Aromatic Substitutions : The 1-(3-fluorophenyl) analog (CAS 1119489-35-8) introduces aromaticity, enhancing π-π stacking interactions in medicinal chemistry applications .
Key Observations :
- The target compound’s carboxylic acid group enables direct amide bond formation, as seen in the synthesis of N-[4-(diethylamino)phenyl] derivatives (), which are explored for GABA receptor modulation .
- Ester derivatives (e.g., methyl/ethyl) are hydrolyzed under basic conditions to regenerate the carboxylic acid, a step critical in multi-step syntheses ().
Biological Activity
3-Methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, also known by its CAS number 113100-53-1, is a compound of significant interest in various fields such as agricultural chemistry and pharmaceutical development. This article explores its biological activity, synthesis, applications, and relevant research findings.
- Molecular Formula : C₆H₅F₃N₂O₂
- Molecular Weight : 194.11 g/mol
- Melting Point : 210–212 °C
Synthesis
The synthesis of this compound typically involves the reaction of trifluoroacetyl derivatives with hydrazine or its derivatives under acidic conditions. Various methods have been reported, including conventional reflux and microwave-assisted techniques, which enhance yield and purity.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
In vitro studies showed that these compounds could induce apoptosis and enhance caspase activity, suggesting a mechanism for their anticancer activity .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Some derivatives have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, making them promising candidates for the development of new anti-inflammatory drugs. For instance, certain analogs exhibited IC₅₀ values comparable to well-known anti-inflammatory agents like diclofenac .
Agricultural Applications
In agricultural chemistry, this compound is utilized as an intermediate in the synthesis of herbicides. Its effectiveness in controlling weed species while minimizing environmental impact has been noted, making it valuable in sustainable agriculture practices .
Research Findings and Case Studies
Q & A
Basic Research Questions
What are the standard synthetic routes for preparing 3-methyl-1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, and how are intermediates characterized?
Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. For example:
- Step 1 : React ethyl acetoacetate with phenylhydrazine and DMF-DMA (dimethylformamide dimethyl acetal) to form ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate .
- Step 2 : Basic hydrolysis (e.g., NaOH or LiOH) converts the ester to the carboxylic acid derivative .
- Intermediate Characterization :
How are spectroscopic techniques (NMR, IR) optimized to distinguish regioisomers in trifluoromethyl-pyrazole derivatives?
Methodological Answer:
- ¹H NMR : The trifluoromethyl group (-CF₃) causes deshielding of adjacent protons. For example, protons at position 3 and 5 in pyrazole rings show distinct splitting patterns due to coupling with fluorine atoms .
- ¹⁹F NMR : Directly detects -CF₃ groups at δ ~-60 to -65 ppm, aiding in isomer identification .
- IR Spectroscopy : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹, while ester derivatives show peaks at ~1730 cm⁻¹ .
Advanced Research Questions
How can computational modeling (e.g., DFT) resolve ambiguities in electron density maps during X-ray refinement of pyrazole-carboxylic acid derivatives?
Methodological Answer:
- SHELX Integration : Use SHELXL for refining high-resolution crystallographic data. The program’s constraints (e.g., AFIX commands) stabilize disordered trifluoromethyl groups .
- DFT Calculations : Compare experimental bond lengths/angles with theoretical values (e.g., B3LYP/6-31G* basis set) to validate structural assignments .
- Case Study : In 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, DFT resolved ambiguities in hydrogen bonding networks between carboxylic acid dimers .
How do contradictory biological activity results (e.g., anti-proliferative effects) arise in cell-based assays, and how can experimental variables be controlled?
Methodological Answer:
Contradictions may stem from:
- Cell Line Variability : Prostate cancer cell lines (e.g., PC3 vs. LNCaP) exhibit differential sensitivity to pyrazole derivatives due to mTOR pathway heterogeneity .
- Assay Design :
- Use CCK-8 or MTT assays with standardized incubation times (e.g., 48–72 hrs) to minimize viability measurement errors .
- Include autophagy inhibitors (e.g., chloroquine) to confirm mechanism-of-action specificity .
- Data Normalization : Express results relative to housekeeping genes (e.g., GAPDH) in western blotting to account for protein loading variations .
Contradiction Analysis
Example : Conflicting reports on anti-proliferative activity (e.g., IC₅₀ values varying 10-fold across studies).
- Resolution :
- Verify compound purity via HPLC (≥98% by area) .
- Standardize cell culture conditions (e.g., serum concentration, passage number).
- Use orthogonal assays (e.g., flow cytometry vs. CCK-8) to confirm apoptosis/autophagy phenotypes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
